Thiophosphoryl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: reaction

Synonyms

Canonical SMILES

Synthesis of Organophosphorus Compounds:

- Thiophosphoryl chloride acts as a phosphorylating agent, introducing a phosphorus-sulfur bond into organic molecules. This functionality is crucial in various research fields, including:

- Development of new pharmaceuticals: Thiophosphorylation can modify existing drugs or create novel ones with improved properties like targeted delivery or resistance to enzymes. Source: A comprehensive review on recent developments in P=S chemistry focusing on the medicinal aspects of organophosphorus compounds

- Insecticide development: The introduction of a P-S bond can enhance the insecticidal properties of certain molecules. However, due to safety concerns, most organophosphorus insecticides are no longer in widespread use. Source: The Chemistry of Organophosphorus Insecticides:

- Flame retardants: Modifying polymers with thiophosphoryl groups can improve their flame retardancy. Source: Flame retardant properties of poly(arylene ether sulfone)s containing phosphorus-sulfur functionalities

- Thiophosphoryl chloride can act as a chlorinating agent, replacing hydroxyl (OH) groups with chlorine atoms in organic molecules. This functionality finds applications in:

- Synthesis of new materials: Chlorination can alter the properties of organic molecules, making them suitable for various applications in materials science. Source: Selective chlorination of phenols using PCl3-ZnCl2 system

- Modification of existing molecules: Chlorination can be used to introduce functional groups or improve the reactivity of existing molecules for further chemical transformations. Source: Selective chlorination of activated aromatic compounds with thiophosphoryl chloride:

Research on the Properties of PSCl₃:

- Due to its unique reactivity and structure, thiophosphoryl chloride itself is a subject of scientific research. Studies investigate its:

- Reaction mechanisms: Understanding how PSCl₃ reacts with other molecules helps researchers develop new synthetic methods and improve existing ones. Source: Kinetics and mechanism of the reaction between thiophosphoryl chloride and trimethylsilyl chloride

- Spectroscopic properties: Studying the interaction of light with PSCl₃ provides valuable information about its electronic structure and bonding. Source: Vibrational spectra and structural characterization of phosphorus(III) chloride sulfide, PSCl3:

Thiophosphoryl chloride is an inorganic compound with the chemical formula PSCl₃. It appears as a colorless, pungent-smelling liquid that fume in air. This compound is notable for its ability to thiophosphorylate organic compounds, which involves the addition of a thiophosphoryl group (P=S) to various substrates. Thiophosphoryl chloride is primarily synthesized from phosphorus trichloride and sulfur, making it significant in the production of insecticides and other organophosphorus compounds .

- Toxicity: Thiophosphoryl chloride is highly toxic and can cause severe health problems upon inhalation, ingestion, or skin contact. Symptoms of exposure may include burning sensation, coughing, headache, difficulty breathing, and unconsciousness [].

- Flammability: Not flammable itself, but reacts violently with water to generate flammable hydrogen chloride gas [].

- Reactivity: Reacts with water, moisture, and many metals, releasing toxic and corrosive fumes [].

- Hydrolysis: When exposed to water, it decomposes to produce phosphoric acid, hydrochloric acid, and hydrogen sulfide:

- Reactions with Alcohols: It reacts with alcohols to form thiophosphate esters:

- Reactions with Amines: Thiophosphoryl chloride can also react with amines to generate thioamides:

These reactions highlight its utility in organic synthesis, particularly in forming complex organophosphorus compounds .

The most common method for synthesizing thiophosphoryl chloride involves the direct reaction of phosphorus trichloride with excess sulfur at elevated temperatures (around 180 °C):

- Reaction:

This method yields high purity after distillation. Alternative methods include reacting phosphorus pentasulfide with phosphorus pentachloride, although this route is less commonly used .

Thiophosphoryl chloride finds applications in various fields:

- Agriculture: It is primarily used in the synthesis of insecticides and pesticides.

- Chemical Synthesis: It serves as a reagent for thiophosphorylation processes in organic chemistry.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity .

Research on the interactions of thiophosphoryl chloride focuses on its reactivity with nucleophiles such as amines and alcohols. Studies have shown that the compound can facilitate the formation of complex heterocycles when reacted under specific conditions. For instance, reactions involving thiophosphoryl chloride and nucleophilic agents often lead to the substitution of chlorine atoms by nitrogen or oxygen-containing groups, resulting in diverse organophosphorus derivatives .

Thiophosphoryl chloride shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Phosphoryl Chloride | POCl₃ | Lacks sulfur; used primarily for phosphorylation reactions. |

| Phosphorus Trichloride | PCl₃ | Precursor for thiophosphoryl chloride; less reactive. |

| Phosphorus Pentasulfide | P₂S₅ | Source of sulfur for thiophosphorylation; more stable. |

Uniqueness of Thiophosphoryl Chloride

Thiophosphoryl chloride's unique feature lies in its ability to introduce sulfur into organic molecules through thiophosphorylation, a reaction not facilitated by its phosphorus-only counterparts. This property makes it particularly valuable in creating insecticides and other biologically active compounds, differentiating it from other phosphorus halides which lack this capability .

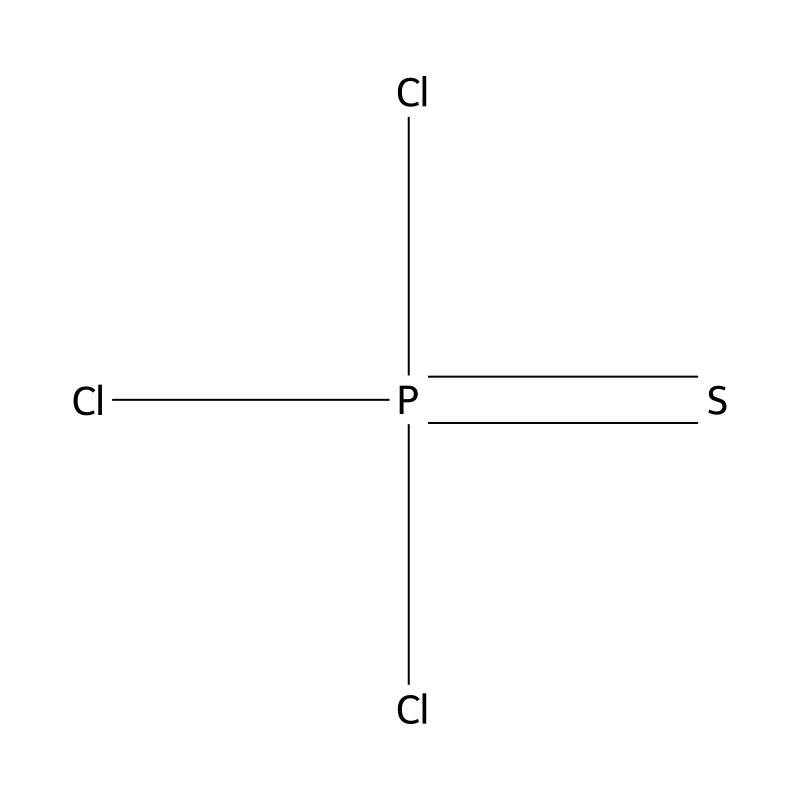

Thiophosphoryl chloride, with the chemical formula PSCl3, exhibits a tetrahedral molecular geometry with the central phosphorus atom bonded to three chlorine atoms and one sulfur atom [1]. This arrangement places the molecule in the C3v point group symmetry, characterized by a three-fold rotational axis and three vertical mirror planes [1] [2]. The tetrahedral structure results from the spatial arrangement of the four electron pairs around the central phosphorus atom, following the principles of Valence Shell Electron Pair Repulsion theory [4].

In the C3v symmetry configuration, the three phosphorus-chlorine bonds are equivalent and arranged symmetrically around the central phosphorus atom [1]. This symmetry element is crucial for understanding the molecular properties of thiophosphoryl chloride, as it influences both the physical characteristics and chemical reactivity of the compound [2] [3]. The sulfur atom occupies the apical position of the tetrahedron, while the three chlorine atoms form the base of the tetrahedral structure [1] [4].

The tetrahedral geometry of thiophosphoryl chloride can be contrasted with planar or other potential geometries. The tetrahedral arrangement represents the most energetically favorable configuration for the molecule, minimizing electron pair repulsions and optimizing bond angles [4] [10]. This geometric configuration is fundamental to understanding the reactivity patterns and spectroscopic properties of thiophosphoryl chloride in various chemical environments [2].

Bond Lengths and Angles: P–S vs. P–Cl Interactions

The bond lengths and angles in thiophosphoryl chloride provide crucial insights into the nature of the chemical bonding within the molecule. According to gas electron diffraction studies, the phosphorus-sulfur bond length in thiophosphoryl chloride ranges from 1.85 to 1.89 Å [1] [6]. This bond length is significantly longer than typical phosphorus-oxygen bonds but shorter than phosphorus-chlorine bonds, reflecting the intermediate electronegativity and atomic radius of sulfur compared to oxygen and chlorine [6] [14].

The phosphorus-chlorine bond lengths in thiophosphoryl chloride measure approximately 2.01-2.02 Å [1] [6]. These bonds are relatively long compared to other phosphorus-halogen bonds, indicating a lower bond strength and greater ionic character [6]. The chlorine-phosphorus-chlorine bond angles in thiophosphoryl chloride range from 100.5° to 102° [1] [6], which is slightly less than the ideal tetrahedral angle of 109.5°. This deviation from the ideal tetrahedral angle can be attributed to the repulsive interactions between the electron pairs and the influence of the phosphorus-sulfur bond [6] [14].

The phosphorus-sulfur bond in thiophosphoryl chloride exhibits partial double bond character due to the overlap between the phosphorus d-orbitals and the sulfur p-orbitals [14]. This partial double bond character contributes to the shorter bond length observed for the phosphorus-sulfur bond compared to what would be expected for a pure single bond [6]. The bond lengths and angles in thiophosphoryl chloride reflect a balance between electronic repulsions, orbital overlaps, and steric factors that collectively determine the three-dimensional structure of the molecule [6] [14].

Comparative Analysis with POCl3 and PSCl3 Analogues

A comparative analysis of thiophosphoryl chloride (PSCl3) with its oxygen analogue phosphoryl chloride (POCl3) reveals significant differences in their molecular structures that influence their chemical properties [1] [29]. The most notable difference lies in the bond lengths: the phosphorus-oxygen bond in POCl3 measures 1.45-1.46 Å, which is substantially shorter than the phosphorus-sulfur bond in PSCl3 (1.85-1.89 Å) [6] [29]. This difference reflects the stronger bond formed between phosphorus and oxygen compared to phosphorus and sulfur, primarily due to the higher electronegativity of oxygen and more effective orbital overlap [6] [29].

The phosphorus-chlorine bonds also differ between these analogues. In POCl3, these bonds measure 1.98-1.99 Å, slightly shorter than the 2.01-2.02 Å observed in PSCl3 [6] [14]. This difference can be attributed to the varying electronic effects of the oxygen versus sulfur atom on the central phosphorus, influencing the distribution of electron density throughout the molecule [14] [29].

The bond angles also show notable differences. The chlorine-phosphorus-chlorine angle in POCl3 (103.4-103.6°) is slightly larger than in PSCl3 (100.5-102°) [6] [29]. This variation arises from the different electronic repulsions exerted by the oxygen and sulfur atoms, as well as their different atomic sizes [14].

Table 1: Bond Lengths and Angles Comparison between PSCl3 and POCl3

| Parameter | PSCl3 | POCl3 |

|---|---|---|

| P-S Bond Length | 1.85-1.89 Å | N/A |

| P-O Bond Length | N/A | 1.45-1.46 Å |

| P-Cl Bond Length | 2.01-2.02 Å | 1.98-1.99 Å |

| Cl-P-Cl Bond Angle | 100.5-102° | 103.4-103.6° |

These structural differences between PSCl3 and POCl3 contribute to their distinct chemical behaviors, including differences in reactivity, hydrolysis rates, and coordination chemistry [1] [29]. The longer phosphorus-sulfur bond in PSCl3 makes it more susceptible to certain nucleophilic attacks compared to the stronger phosphorus-oxygen bond in POCl3 [14] [29].

Spectroscopic Characterization

31P NMR Spectral Signatures

31P Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable technique for characterizing phosphorus-containing compounds, including thiophosphoryl chloride [7] [40]. The 31P nucleus has a natural abundance of 100% and a nuclear spin of 1/2, making it highly suitable for NMR studies [40]. The 31P NMR spectrum of thiophosphoryl chloride provides crucial information about the electronic environment around the phosphorus atom and the nature of its chemical bonds [7] [40].

While the exact chemical shift value for thiophosphoryl chloride was not explicitly specified in the available literature, phosphorus compounds with similar structural features typically exhibit chemical shifts in the range of 40 to 80 ppm relative to the standard reference of 85% phosphoric acid [32] [40]. The chemical shift value is influenced by the electron-withdrawing nature of the chlorine atoms and the electronic effects of the sulfur atom bonded to phosphorus [32].

The 31P NMR spectrum of thiophosphoryl chloride is characterized by a single sharp signal, reflecting the symmetrical environment around the phosphorus atom due to the C3v symmetry of the molecule [7] [40]. This spectral simplicity makes 31P NMR an effective tool for monitoring reactions involving thiophosphoryl chloride and for assessing its purity [40]. The absence of coupling with other NMR-active nuclei in the parent compound results in a singlet signal, although derivatives with NMR-active substituents may show more complex splitting patterns [7] [32].

Raman and IR Vibrational Mode Assignments

The vibrational spectroscopy of thiophosphoryl chloride, encompassing both Raman and infrared (IR) techniques, provides detailed information about the molecular vibrations and force constants within the molecule [8] [17]. The Raman spectrum of thiophosphoryl chloride in the liquid state reveals several characteristic bands that can be assigned to specific vibrational modes based on their frequencies, intensities, and depolarization factors [8] [17].

The Raman spectrum of thiophosphoryl chloride exhibits prominent bands at 172, 247, 430, 538, and 753 cm-1 [8] [17]. The band at 430 cm-1, which shows the highest relative intensity (10) and a depolarization factor of 0.1, can be attributed to the phosphorus-chlorine stretching vibrations [8] [17]. The band at 538 cm-1, with a lower intensity (1) and a depolarization factor of 6/7, likely corresponds to the phosphorus-sulfur stretching vibration [8] [17]. The lower frequency bands at 172 and 247 cm-1, both with depolarization factors of 6/7, can be assigned to deformation modes involving the chlorine-phosphorus-chlorine angles [8] [22].

Table 2: Raman Spectroscopy Data for PSCl3

| Wavenumber (cm-1) | Relative Intensity | Depolarization Factor | Tentative Assignment |

|---|---|---|---|

| 172 | 5 | 6/7 | Deformation mode |

| 247 | 7 | 6/7 | Deformation mode |

| 430 | 10 | 0.1 | P-Cl stretching |

| 538 | 1 | 6/7 | P-S stretching |

| 753 | 1 | P | Combination band |

The infrared spectrum of thiophosphoryl chloride complements the Raman data, with some bands appearing in both spectra while others are exclusive to one technique due to selection rules based on changes in dipole moment versus polarizability [17] [22]. Normal coordinate analysis of thiophosphoryl chloride, assuming C3v symmetry, allows for a comprehensive assignment of all fundamental vibrational modes [17] [22]. These spectroscopic data provide valuable insights into the force constants and the nature of chemical bonding in thiophosphoryl chloride [8] [17].

Gas Electron Diffraction Studies

Gas electron diffraction (GED) studies have played a pivotal role in determining the precise molecular structure of thiophosphoryl chloride in the gas phase [1] [6]. This technique involves the scattering of high-energy electrons by gas-phase molecules, with the resulting diffraction pattern providing information about interatomic distances and molecular geometry [6] [42]. For thiophosphoryl chloride, GED studies have confirmed its tetrahedral geometry and C3v symmetry, while also providing accurate measurements of bond lengths and angles [1] [6].

According to gas electron diffraction data, the phosphorus-sulfur bond length in thiophosphoryl chloride is determined to be between 1.85 and 1.89 Å [1] [6]. The phosphorus-chlorine bond length is measured at 2.01-2.02 Å, and the chlorine-phosphorus-chlorine bond angle is found to be 100.5-102° [1] [6]. These precise structural parameters are essential for understanding the molecular properties and reactivity of thiophosphoryl chloride [6].

Gas electron diffraction studies also provide information about the vibrational amplitudes of atoms within the molecule, reflecting the flexibility of various bonds [6] [42]. The mean amplitudes of vibration for the phosphorus-sulfur and phosphorus-chlorine bonds in thiophosphoryl chloride indicate the relative rigidity of these bonds and contribute to our understanding of the molecule's dynamic behavior [6]. The combination of gas electron diffraction data with spectroscopic measurements and theoretical calculations offers a comprehensive picture of the three-dimensional structure of thiophosphoryl chloride [1] [6] [42].

Physical Description

Liquid

FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

CRYSTALLIZES AS ALPHA-FORM @ -40.8 °C OR AS BETA-FORM @ -36.2 °C

XLogP3

Boiling Point

125 °C

Vapor Density

Relative vapor density (air = 1): 5.8

Density

Relative density (water = 1): 1.6

Odor

Penetrating

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 25 °C: 2.9

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Phosphorothioic trichloride: ACTIVE

DURING THE PREPN FROM PHOSPHORUS TRICHLORIDE AND SULFUR, THE QUANTITY AND QUALITY OF THE ALUMINUM CHLORIDE CATALYST IS CRITICAL TO PREVENT THE EXOTHERMIC REACTION GOING OUT OF CONTROL.